1,4-Dimethyl-1H-benzo[d]imidazol-5-amine
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Overview
Description
1,4-Dimethyl-1H-benzo[d]imidazol-5-amine is a derivative of benzimidazole, a class of heterocyclic aromatic compounds. Benzimidazoles are known for their wide range of pharmacological properties, including antimicrobial, anticancer, and antiviral activities . The structure of this compound consists of a benzene ring fused to an imidazole ring, with methyl groups at positions 1 and 4, and an amine group at position 5.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dimethyl-1H-benzo[d]imidazol-5-amine can be synthesized through various methods. One common approach involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by cyclization . Another method includes the reaction of o-phenylenediamine with aldehydes or ketones under acidic conditions . Microwave-assisted synthesis has also been reported to improve yields and reduce reaction times .
Industrial Production Methods
Industrial production of benzimidazole derivatives often involves large-scale condensation reactions using o-phenylenediamine and formic acid derivatives. The reactions are typically carried out in the presence of catalysts to enhance yield and selectivity .
Chemical Reactions Analysis
Types of Reactions
1,4-Dimethyl-1H-benzo[d]imidazol-5-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic substitution reactions often use reagents like halogens, sulfonyl chlorides, and nitrating agents.
Major Products Formed
The major products formed from these reactions include nitrobenzimidazoles, aminobenzimidazoles, and various substituted benzimidazole derivatives .
Scientific Research Applications
1,4-Dimethyl-1H-benzo[d]imidazol-5-amine has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe for studying enzyme interactions and protein binding.
Medicine: It has potential therapeutic applications due to its antimicrobial and anticancer properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,4-Dimethyl-1H-benzo[d]imidazol-5-amine involves its interaction with various molecular targets. It can bind to the minor groove of DNA, interfering with DNA replication and transcription . Additionally, it can inhibit specific enzymes, leading to disrupted cellular processes and cell death .
Comparison with Similar Compounds
Similar Compounds
5,6-Dimethylbenzimidazole: A degradation product of vitamin B12 with similar structural features.
2-Phenylbenzimidazole: Known for its anticancer activity.
Thiabendazole: An anthelmintic agent used to treat parasitic infections.
Uniqueness
1,4-Dimethyl-1H-benzo[d]imidazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual methyl groups and amine functionality make it a versatile compound for various applications in research and industry .
Properties
CAS No. |
180714-26-5 |
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Molecular Formula |
C9H11N3 |
Molecular Weight |
161.2 g/mol |
IUPAC Name |
1,4-dimethylbenzimidazol-5-amine |
InChI |
InChI=1S/C9H11N3/c1-6-7(10)3-4-8-9(6)11-5-12(8)2/h3-5H,10H2,1-2H3 |
InChI Key |
KSNOKHPKQZRROU-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC2=C1N=CN2C)N |
Canonical SMILES |
CC1=C(C=CC2=C1N=CN2C)N |
Synonyms |
1H-Benzimidazol-5-amine,1,4-dimethyl-(9CI) |
Origin of Product |
United States |
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